2'-Iodospiperone
Overview
Description
2’-Iodospiperone is a butyrophenone derivative that has been developed for imaging dopamine D2 receptors using single-photon emission computed tomography (SPECT). It is labeled with iodine-123, a radioisotope, which allows for the visualization of dopamine receptors in the brain. This compound has shown high affinity and specificity for dopamine D2 receptors, making it a valuable tool in neurological research and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodospiperone involves the iodination of spiperone, a known dopamine antagonist. The process typically includes the following steps:
Iodination: Spiperone is reacted with iodine monochloride (ICl) in the presence of an oxidizing agent such as sodium hypochlorite (NaOCl) to introduce the iodine atom at the 2’ position.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product, 2’-Iodospiperone.
Industrial Production Methods: Industrial production of 2’-Iodospiperone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2’-Iodospiperone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2’-Iodospiperone can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated spiperone derivatives with altered functional groups.
Scientific Research Applications
2’-Iodospiperone has several scientific research applications, including:
Neurological Research: It is used in SPECT imaging to study dopamine D2 receptor distribution and density in the brain.
Clinical Diagnostics: The compound aids in the diagnosis and treatment planning for conditions involving dopamine dysregulation, such as Parkinson’s disease and pituitary tumors.
Pharmacological Studies: Researchers use 2’-Iodospiperone to investigate the binding properties and pharmacodynamics of dopamine antagonists.
Mechanism of Action
2’-Iodospiperone exerts its effects by binding to dopamine D2 receptors in the brain. The binding of the compound to these receptors inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system. This regulation of intracellular calcium release affects neurotransmitter release and metabolism, particularly dopamine and serotonin .
Comparison with Similar Compounds
Spiperone: The parent compound of 2’-Iodospiperone, used as a dopamine antagonist.
Iodobenzamide: Another radiolabeled compound used for imaging dopamine receptors.
Iodoethylspiperone: A derivative with similar applications in dopamine receptor imaging.
Uniqueness: 2’-Iodospiperone is unique due to its high affinity and specificity for dopamine D2 receptors, coupled with the relatively long half-life of iodine-123. This makes it particularly suitable for extended imaging studies compared to other radiolabeled compounds with shorter half-lives .
Properties
IUPAC Name |
8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTQBAZJTZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145861 | |
Record name | 2'-Iodospiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103445-60-9 | |
Record name | 2'-Iodospiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103445609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Iodospiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2′-Iodospiperone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUX8DG38HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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